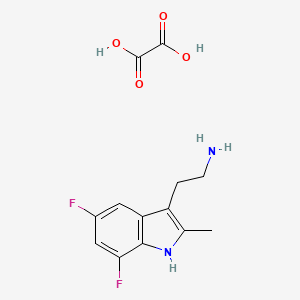
N-cyclopentyl-N',N'-dimethylethane-1,2-diamine;dihydrochloride
Overview
Description
N-cyclopentyl-N',N'-dimethylethane-1,2-diamine;dihydrochloride, also known as NCDD, is an organic compound with a molecular formula of C10H22Cl2N2. It is a colorless and odorless crystalline solid that is soluble in water, ethanol, and methanol. NCDD is used in a variety of scientific research applications, including biochemical and physiological studies, as well as in laboratory experiments.
Mechanism of Action
N-cyclopentyl-N',N'-dimethylethane-1,2-diamine;dihydrochloride has been shown to act as an inhibitor of certain enzymes, such as those involved in the metabolism of drugs. This inhibition is believed to be caused by the binding of the this compound molecule to the active site of the enzyme, thereby blocking the enzyme's ability to catalyze its reaction.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to have an inhibitory effect on the metabolism of certain drugs, which can lead to increased levels of the drug in the body. Additionally, this compound has been shown to have an effect on the central nervous system, and has been used to study the effects of various drugs on this system.
Advantages and Limitations for Lab Experiments
N-cyclopentyl-N',N'-dimethylethane-1,2-diamine;dihydrochloride has several advantages as a tool for laboratory experiments. It is relatively inexpensive and easy to obtain, and its solubility in a variety of solvents makes it easy to use in experiments. Additionally, its ability to inhibit the activity of certain enzymes makes it useful for studying enzyme activity. However, this compound also has some limitations. For example, its inhibitory effect on enzymes can make it difficult to use in experiments that require the activity of those enzymes.
Future Directions
In the future, N-cyclopentyl-N',N'-dimethylethane-1,2-diamine;dihydrochloride could be used to further study the effects of drugs on the central nervous system, as well as to study the metabolism of various compounds in the body. Additionally, it could be used to study the effects of various drugs on the cardiovascular system, as well as to study the effects of various compounds on the immune system. Finally, this compound could be used to study the effects of various compounds on the growth and development of cells and tissues, as well as to study the effects of various compounds on gene expression.
Scientific Research Applications
N-cyclopentyl-N',N'-dimethylethane-1,2-diamine;dihydrochloride is used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to study the effects of various drugs on the central nervous system, as well as to study the metabolism of various compounds in the body. Additionally, this compound can be used as a tool for studying enzyme activity, as it has been shown to inhibit the activity of some enzymes.
properties
IUPAC Name |
N-cyclopentyl-N',N'-dimethylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-11(2)8-7-10-9-5-3-4-6-9;;/h9-10H,3-8H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIPBGXDJCPFCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1CCCC1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



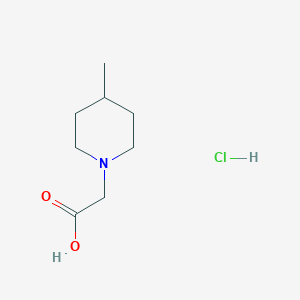
![[2-(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)-ethyl]amine dihydrochloride](/img/structure/B3087727.png)
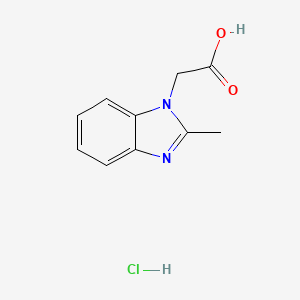

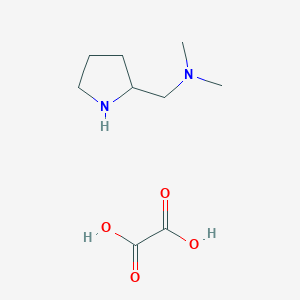
![(2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine dihydrochloride](/img/structure/B3087755.png)
![[(3,5-Dimethyl-4-isoxazolyl)methyl]methylamine hydrochloride](/img/structure/B3087757.png)
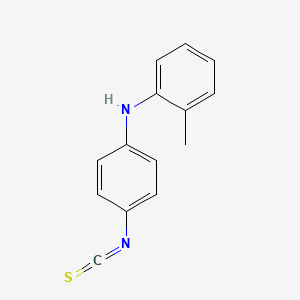
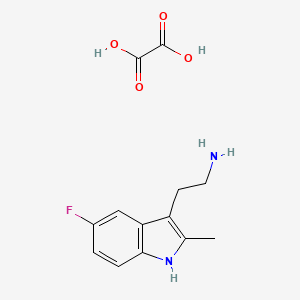
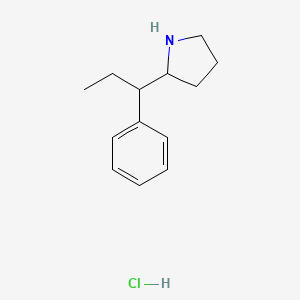
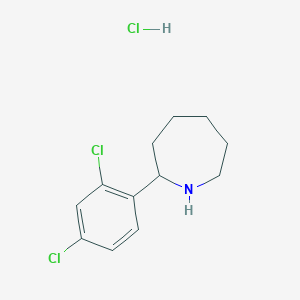

![3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3087795.png)
